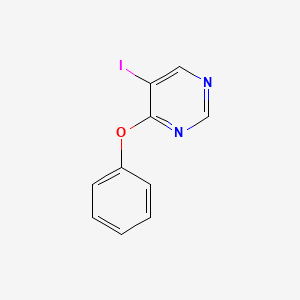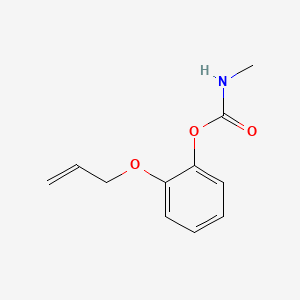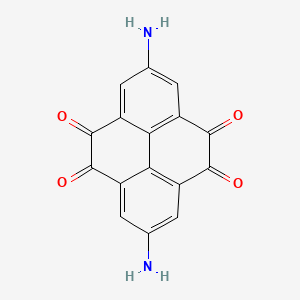
2,7-Diaminopyrene-4,5,9,10-tetraone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Diaminopyrene-4,5,9,10-tetraone is an organic compound with a unique structure that includes a pyrene core substituted with amino groups at positions 2 and 7, and carbonyl groups at positions 4, 5, 9, and 10. This compound is known for its high electronic conductivity and limited solubility, making it a promising candidate for various applications in materials science and electrochemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-diaminopyrene-4,5,9,10-tetraone typically involves a multi-step process. One common method includes the reduction of 2,7-dinitropyrene-4,5,9,10-tetraone using sodium sulfide nonahydrate (Na₂S·9H₂O) in dimethylformamide (DMF) at 80°C for 10 hours under an argon atmosphere . The product is then isolated by pouring the reaction mixture into ethyl acetate and purifying it.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: 2,7-Diaminopyrene-4,5,9,10-tetraone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like acyl chlorides and sulfonyl chlorides.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroxylated pyrene derivatives.
Substitution: Various substituted pyrene derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2,7-Diaminopyrene-4,5,9,10-tetraone has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,7-diaminopyrene-4,5,9,10-tetraone involves its ability to undergo redox reactions, which are crucial for its function in electrochemical applications. The compound’s carbonyl groups serve as active sites for redox reactions, facilitating electron transfer processes. In battery applications, the compound’s structure allows for efficient ion diffusion and electron delocalization, enhancing its performance as an electrode material .
Vergleich Mit ähnlichen Verbindungen
Pyrene-4,5,9,10-tetraone: Similar structure but lacks amino groups, resulting in different electronic properties.
2,7-Dinitropyrene-4,5,9,10-tetraone: Precursor to 2,7-diaminopyrene-4,5,9,10-tetraone, with nitro groups instead of amino groups.
Uniqueness: this compound is unique due to its combination of amino and carbonyl groups, which provide a balance of electronic conductivity and chemical reactivity. This makes it particularly suitable for applications in energy storage and advanced materials .
Eigenschaften
Molekularformel |
C16H8N2O4 |
|---|---|
Molekulargewicht |
292.24 g/mol |
IUPAC-Name |
2,7-diaminopyrene-4,5,9,10-tetrone |
InChI |
InChI=1S/C16H8N2O4/c17-5-1-7-11-8(2-5)15(21)16(22)10-4-6(18)3-9(12(10)11)14(20)13(7)19/h1-4H,17-18H2 |
InChI-Schlüssel |
IKBICLVLEOZSQF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C2C3=C1C(=O)C(=O)C4=C3C(=CC(=C4)N)C(=O)C2=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



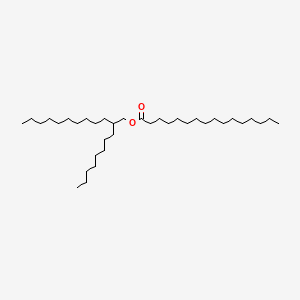
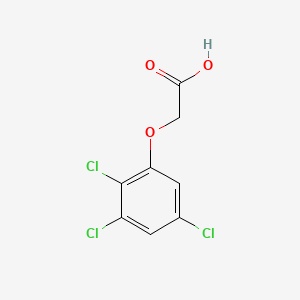
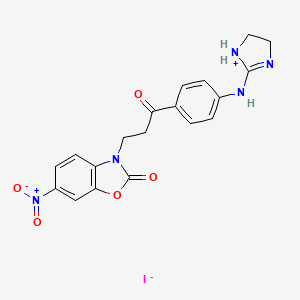
![1-[1-(2,4-Dichloro-6-methoxyphenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-YL]-3-(4-dodecylphenyl)urea](/img/structure/B13742313.png)

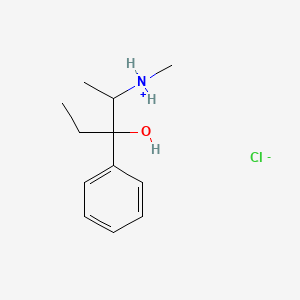
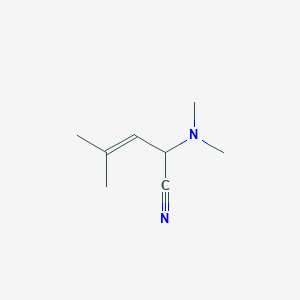
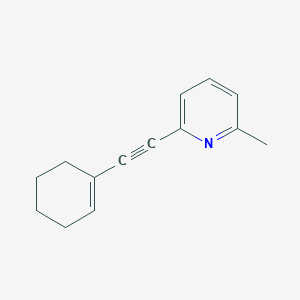

(2-dicyclohexylphosphinophenyl)methane](/img/structure/B13742359.png)
![2,9-Dihydroxypyrido[1,2-a]pyrimidin-4-one](/img/structure/B13742366.png)
